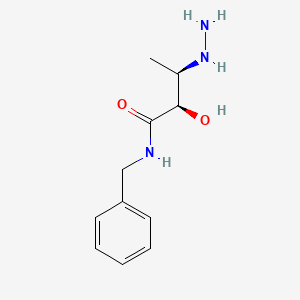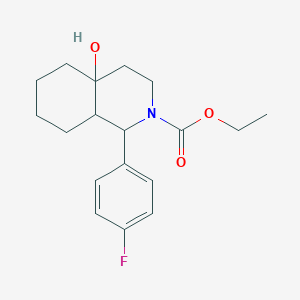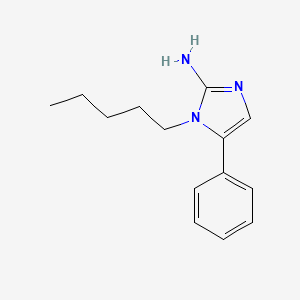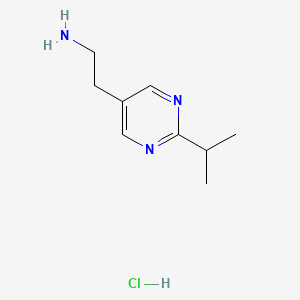
(2R,3R)-N-Benzyl-3-hydrazinyl-2-hydroxybutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R)-N-Benzyl-3-hydrazinyl-2-hydroxybutanamid ist eine chirale Verbindung mit potenziellen Anwendungen in verschiedenen Bereichen wie der pharmazeutischen Chemie, der organischen Synthese und der biochemischen Forschung. Diese Verbindung zeichnet sich durch ihre einzigartige Stereochemie aus, die eine entscheidende Rolle für ihre Reaktivität und Interaktionen mit biologischen Molekülen spielt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (2R,3R)-N-Benzyl-3-hydrazinyl-2-hydroxybutanamid umfasst in der Regel die folgenden Schritte:
Ausgangsmaterialien: Die Synthese beginnt mit der Auswahl geeigneter Ausgangsmaterialien wie (2R,3R)-2,3-Butandiol und Benzylamin.
Bildung von Zwischenprodukten:
Hydrazin-Addition: Das geschützte Zwischenprodukt wird dann unter kontrollierten Bedingungen mit Hydrazin umgesetzt, um das Hydrazinderivat zu bilden.
Entschützung und finale Kupplung: Der letzte Schritt beinhaltet die Entschützung der Hydroxylgruppen und die Kupplung mit Benzylamin, um (2R,3R)-N-Benzyl-3-hydrazinyl-2-hydroxybutanamid zu erhalten.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann optimierte Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies umfasst die Verwendung von Katalysatoren, die Temperaturkontrolle und Reinigungstechniken wie Umkristallisation und Chromatographie.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(2R,3R)-N-Benzyl-3-hydrazinyl-2-hydroxybutanamid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Hydroxylgruppe kann oxidiert werden, um entsprechende Carbonylverbindungen zu bilden.
Reduktion: Die Hydrazinylgruppe kann reduziert werden, um Amine zu bilden.
Substitution: Die Benzylgruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden verwendet.
Substitution: Substitutionsreaktionen können Reagenzien wie Alkylhalogenide und Katalysatoren wie Palladium auf Kohlenstoff (Pd/C) umfassen.
Wichtigste gebildete Produkte
Oxidation: Bildung von Ketonen oder Aldehyden.
Reduktion: Bildung von primären oder sekundären Aminen.
Substitution: Bildung verschiedener substituierter Derivate, abhängig von den verwendeten Reagenzien.
Wissenschaftliche Forschungsanwendungen
(2R,3R)-N-Benzyl-3-hydrazinyl-2-hydroxybutanamid hat mehrere wissenschaftliche Forschungsanwendungen:
Pharmazeutische Chemie: Es wird als Baustein für die Synthese potenzieller Arzneimittelkandidaten verwendet.
Organische Synthese: Es dient als Zwischenprodukt bei der Synthese komplexer organischer Moleküle.
Biochemische Forschung: Es wird bei der Untersuchung von Enzymmmechanismen und Protein-Ligand-Interaktionen eingesetzt.
Industrielle Anwendungen: Es wird bei der Herstellung von Feinchemikalien und Spezialmaterialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von (2R,3R)-N-Benzyl-3-hydrazinyl-2-hydroxybutanamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Hydrazinylgruppe kann kovalente Bindungen mit elektrophilen Zentren in biologischen Molekülen bilden, während die Hydroxylgruppe an Wasserstoffbrückenbindungen teilnehmen kann. Diese Interaktionen können die Aktivität von Enzymen und Rezeptoren modulieren und so zu verschiedenen biologischen Wirkungen führen.
Wirkmechanismus
The mechanism of action of (2R,3R)-N-Benzyl-3-hydrazinyl-2-hydroxybutanamide involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with electrophilic centers in biological molecules, while the hydroxyl group can participate in hydrogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
(2R,3R)-2,3-Butandiol: Ein Vorläufer bei der Synthese von (2R,3R)-N-Benzyl-3-hydrazinyl-2-hydroxybutanamid.
(2R,3R)-Hydroxybupropion: Ein Metabolit des Antidepressivums Bupropion mit ähnlicher Stereochemie.
(2R,3R)-2-(3,4-Dihydroxyphenyl)chroman-3-yl-3,4,5-trihydroxybenzoat: Eine Verbindung mit mehreren inhibitorischen Wirkungen auf SARS-CoV-2-Ziele.
Einzigartigkeit
(2R,3R)-N-Benzyl-3-hydrazinyl-2-hydroxybutanamid ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen und Stereochemie einzigartig, die ihm eine eindeutige Reaktivität und biologische Aktivität verleihen. Seine Fähigkeit, stabile kovalente Bindungen mit biologischen Zielstrukturen zu bilden, macht es zu einem wertvollen Werkzeug in der pharmazeutischen Chemie und biochemischen Forschung.
Eigenschaften
CAS-Nummer |
917875-31-1 |
|---|---|
Molekularformel |
C11H17N3O2 |
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
(2R,3R)-N-benzyl-3-hydrazinyl-2-hydroxybutanamide |
InChI |
InChI=1S/C11H17N3O2/c1-8(14-12)10(15)11(16)13-7-9-5-3-2-4-6-9/h2-6,8,10,14-15H,7,12H2,1H3,(H,13,16)/t8-,10-/m1/s1 |
InChI-Schlüssel |
YNLHOBFZMMBGNA-PSASIEDQSA-N |
Isomerische SMILES |
C[C@H]([C@H](C(=O)NCC1=CC=CC=C1)O)NN |
Kanonische SMILES |
CC(C(C(=O)NCC1=CC=CC=C1)O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B12629271.png)

![Guanidine, N-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B12629284.png)

![Ethyl 6-[2-iodo-5-(trifluoromethyl)phenoxy]hex-2-enoate](/img/structure/B12629304.png)



![3-[(3a'S,6a'R)-5-chloro-5'-(2-methoxyethyl)-2,4',6'-trioxo-1,2,3',3a',4',5',6',6a'-octahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-3'-yl]propanamide](/img/structure/B12629339.png)



![1-[2-(Pyridin-2-yl)ethyl]-4-{[3-(trifluoromethoxy)phenyl]methyl}piperazine](/img/structure/B12629374.png)
![2-[(Methylamino)(pentafluorophenyl)methyl]phenol](/img/structure/B12629377.png)
